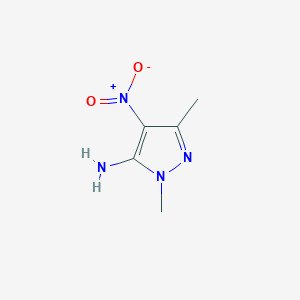
5-アミノ-1,3-ジメチル-4-ニトロピラゾール
概要
説明
5-Amino-1,3-dimethyl-4-nitropyrazole is a chemical compound that belongs to the class of nitroazoles It is characterized by the presence of an amino group, two methyl groups, and a nitro group attached to a pyrazole ring
科学的研究の応用
5-Amino-1,3-dimethyl-4-nitropyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
It’s known that nitrogen-rich compounds like this often interact with various biological targets due to their high reactivity .
Mode of Action
It’s known that the nitration reactions of azoles, a class of compounds that includes pyrazoles, involve electrophilic substitution . This suggests that 5-Amino-1,3-dimethyl-4-nitropyrazole might interact with its targets through similar mechanisms.
Biochemical Pathways
Nitrogen-rich compounds often affect a wide range of biochemical processes due to their high reactivity .
Pharmacokinetics
Safety data sheets indicate that it may cause skin and eye irritation, and may be harmful if swallowed . This suggests that the compound can be absorbed through the skin, eyes, and gastrointestinal tract, and that it may have some degree of systemic distribution.
Result of Action
Nitrogen-rich compounds often have a wide range of biological effects due to their high reactivity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Amino-1,3-dimethyl-4-nitropyrazole. For instance, the compound should be stored in a well-ventilated place and kept in a tightly closed container . This suggests that exposure to air and moisture may affect its stability and efficacy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,3-dimethyl-4-nitropyrazole typically involves the nitration of 1,3-dimethylpyrazole followed by the introduction of an amino group. One common method involves the use of nitric acid and sulfuric acid to nitrate 1,3-dimethylpyrazole, forming 4-nitro-1,3-dimethylpyrazole. Subsequently, the nitro compound is subjected to amination using ammonia or an amine source under controlled conditions to yield 5-Amino-1,3-dimethyl-4-nitropyrazole .
Industrial Production Methods
Industrial production of 5-Amino-1,3-dimethyl-4-nitropyrazole follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
5-Amino-1,3-dimethyl-4-nitropyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazoles with various functional groups.
類似化合物との比較
Similar Compounds
- 4-Nitro-1,3-dimethylpyrazole
- 5-Amino-1,3-dimethylpyrazole
- 3,5-Diamino-4-nitropyrazole
Uniqueness
5-Amino-1,3-dimethyl-4-nitropyrazole is unique due to the presence of both an amino group and a nitro group on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds.
特性
IUPAC Name |
2,5-dimethyl-4-nitropyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c1-3-4(9(10)11)5(6)8(2)7-3/h6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUSGJKEVOQESO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370681 | |
| Record name | 1,3-Dimethyl-4-nitro-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730205 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
76689-64-0 | |
| Record name | 1,3-Dimethyl-4-nitro-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethyl-4-nitro-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















